

3-Bromotyrosine: A Fundamental Chemical and Biological Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromotyrosine**

Cat. No.: **B1580512**

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties, Biological Significance, and Analytical Methodologies for **3-Bromotyrosine**

Introduction

3-Bromotyrosine is a halogenated derivative of the amino acid L-tyrosine. It is formed endogenously through the action of eosinophil peroxidase, an enzyme released during inflammatory responses, which utilizes bromide ions to generate reactive brominating species. [1][2] Consequently, **3-Bromotyrosine** has emerged as a crucial biomarker for eosinophil-mediated tissue damage in various inflammatory diseases.[1] Beyond its role as a biomarker, bromotyrosine derivatives are also found in a variety of marine organisms, where they exhibit a broad spectrum of biological activities.[3] This technical guide provides a comprehensive overview of the fundamental chemical properties, synthesis, analytical methods, and biological relevance of **3-Bromotyrosine**, aimed at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Bromotyrosine is a non-proteinogenic amino acid characterized by the presence of a bromine atom at the 3rd position of the phenolic ring of tyrosine.[4] This substitution influences its chemical and physical properties.

Property	Value	Source
IUPAC Name	(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid	[4]
Molecular Formula	C ₉ H ₁₀ BrNO ₃	[5]
Molecular Weight	260.09 g/mol	[5]
CAS Number	38739-13-8	[4]
Appearance	White to off-white solid	[5]
Predicted pKa (Strongest Acidic)	2.21 ± 0.20	[6]
Predicted pKa (Strongest Basic)	Not explicitly available	
Predicted Water Solubility	0.6 g/L	
Predicted logP	-1.3	

Note: Experimental pKa and detailed solubility data are not readily available in the reviewed literature. The provided pKa and solubility values are predicted based on computational models. The solubility of the parent compound, L-tyrosine, is known to be pH-dependent, with increased solubility in acidic and basic conditions compared to the isoelectric point.[7]

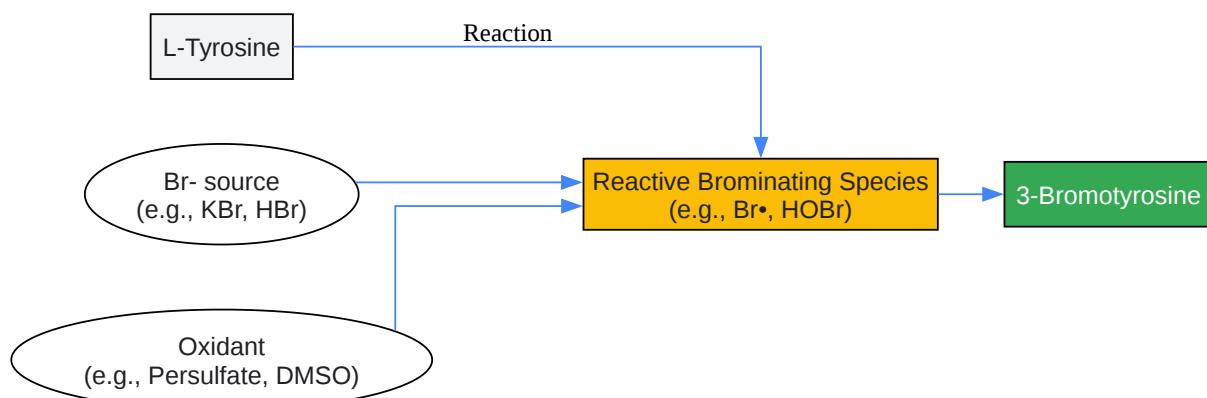
Synthesis and Purification

Several methods for the synthesis of **3-Bromotyrosine** have been reported, ranging from enzymatic to purely chemical approaches.

Nonenzymatic Preparative-Scale Synthesis

A simple and rapid nonenzymatic method allows for the simultaneous preparation of tyrosine and **3-bromotyrosine** with high recovery.[8]

Protocol:


- Dissolve L-Tyrosine (10 mg) in 2 mL of deionized water with the addition of 100 μ L of 1.6 M HCl.
- Add 100 μ L of 1.0 M potassium bromide.
- Initiate the reaction by adding 100 μ L of 200 mM ammonium persulfate.
- Incubate the reaction mixture at 80°C for 30 minutes.
- Following incubation, the products can be purified by reversed-phase high-performance liquid chromatography (HPLC).[\[8\]](#)

Synthesis via DMSO/HBr/AcOH

A straightforward and efficient method for the gram-scale preparation of 3-bromo-L-tyrosine involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH).[\[6\]](#)[\[9\]](#)

Protocol:

- React L-Tyrosine with 1.2 equivalents of DMSO in a solution of HBr/AcOH.
- The reaction proceeds to yield 3-bromo-L-tyrosine in good yield.[\[6\]](#)

[Click to download full resolution via product page](#)

General schematic for the synthesis of **3-Bromotyrosine**.

Analytical Characterization

The identification and quantification of **3-Bromotyrosine** are crucial for its study in biological and chemical systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques employed.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of **3-Bromotyrosine**.^[1] The presence of bromine results in a characteristic isotopic pattern that facilitates its identification. For quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.^[4]

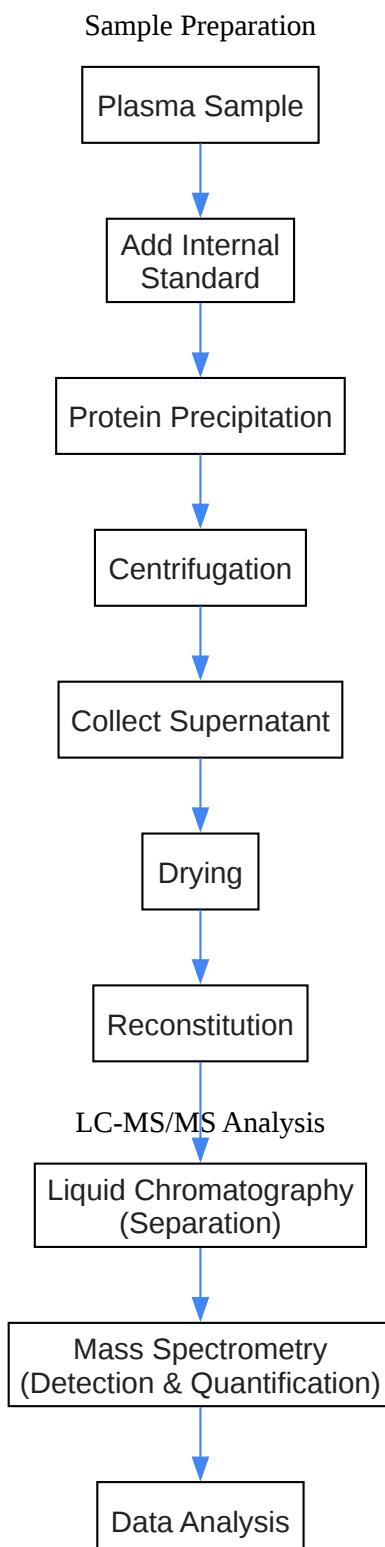
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to confirm the structure of **3-Bromotyrosine**.^[8] The substitution of a hydrogen atom with bromine on the aromatic ring leads to distinct changes in the chemical shifts of the remaining aromatic protons, providing unambiguous structural confirmation.

Experimental Protocols

Quantification of **3-Bromotyrosine** in Human Plasma by LC-MS/MS

This protocol provides a selective and sensitive method for the quantification of **3-Bromotyrosine** in human plasma.^[4]


Sample Preparation:

- To 100 μ L of plasma, add an internal standard solution (e.g., ^{13}C -labeled **3-Bromotyrosine**).
- Precipitate proteins by adding an organic solvent such as acetone.

- Centrifuge the sample to pellet the precipitated proteins.
- Transfer the supernatant and dry it under a stream of nitrogen.
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

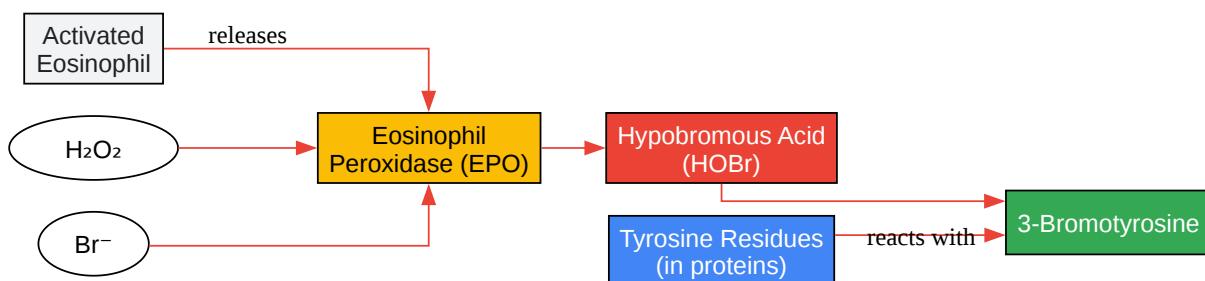
LC-MS/MS Analysis:

- Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. Monitor the specific precursor-to-product ion transitions for **3-Bromotyrosine** and its internal standard.

[Click to download full resolution via product page](#)

Workflow for the quantification of **3-Bromotyrosine** in plasma.

Biological Significance and Signaling


The primary biological significance of **3-Bromotyrosine** lies in its formation as a stable end-product of eosinophil peroxidase (EPO)-catalyzed reactions during inflammation.[1][2]

Biomarker of Eosinophil Activation

Elevated levels of **3-Bromotyrosine** in biological fluids and tissues are indicative of eosinophil activation and the associated oxidative stress.[1] This makes it a valuable biomarker for monitoring disease activity in conditions such as asthma and other allergic inflammatory disorders.

Formation Pathway

The formation of **3-Bromotyrosine** is initiated by the production of hypobromous acid (HOBr) by EPO in the presence of hydrogen peroxide (H_2O_2) and bromide ions. HOBr, a potent brominating agent, then reacts with tyrosine residues in proteins to form **3-Bromotyrosine**.[1]

[Click to download full resolution via product page](#)

Formation of **3-Bromotyrosine** via the eosinophil peroxidase pathway.

Potential Biological Activities

While the direct effects of free **3-Bromotyrosine** on intracellular signaling pathways are not well-characterized, various bromotyrosine-derived natural products from marine sponges exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and

enzyme-inhibitory effects.^[3] The investigation into the specific signaling pathways modulated by these compounds is an active area of research.

Stability and Reactivity

3-Bromotyrosine is considered a stable marker of oxidative damage.^[1] Its stability allows for its detection in biological samples after protein hydrolysis. The phenolic hydroxyl group and the amino acid backbone are the primary sites of chemical reactivity. The bromine substitution on the aromatic ring can influence the reactivity of the phenolic group.

Conclusion

3-Bromotyrosine is a molecule of significant interest due to its role as a biomarker of eosinophil-mediated inflammation and as a core structure in a diverse family of bioactive marine natural products. This guide has summarized the fundamental chemical properties, synthesis, and analytical methodologies for **3-Bromotyrosine**. While much is known, further research is needed to fully elucidate its experimental physicochemical properties, such as pKa and solubility, and to explore its direct effects on cellular signaling pathways. The continued study of **3-Bromotyrosine** holds promise for advancing our understanding of inflammatory diseases and for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Bromotyrosine and 3,5-dibromotyrosine are major products of protein oxidation by eosinophil peroxidase: potential markers for eosinophil-dependent tissue injury in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marine Bromotyrosine Derivatives in Spotlight: Bringing Discoveries and Biological Significance | MDPI [mdpi.com]

- 4. An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. 3-Bromotyrosine | C9H10BrNO3 | CID 148708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Bromotyrosine: A Fundamental Chemical and Biological Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580512#fundamental-chemical-properties-of-3-bromotyrosine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com